1-Methyl-5-(trifluoromethyl)-benzimidazole-2-carbaldehyde Hydrate
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Overview
Description
1-Methyl-5-(trifluoromethyl)-benzimidazole-2-carbaldehyde Hydrate is a chemical compound with the molecular formula C10H7F3N2O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The presence of the trifluoromethyl group and the carbaldehyde functional group makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(trifluoromethyl)benzimidazole-2-carbaldehyde typically involves the reaction of 1-methylbenzimidazole with trifluoromethylating agents under controlled conditions. One common method includes the use of methyl hydrazine hydrochloride and subsequent lithiation followed by trapping with electrophiles . The reaction conditions often require precise temperature control and the use of solvents like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and avoid precipitation issues .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-(trifluoromethyl)benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-Methyl-5-(trifluoromethyl)benzimidazole-2-carboxylic acid.
Reduction: Formation of 1-Methyl-5-(trifluoromethyl)benzimidazole-2-methanol.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-5-(trifluoromethyl)benzimidazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(trifluoromethyl)benzimidazole-2-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
1-Methylbenzimidazole: Lacks the trifluoromethyl and aldehyde groups, making it less reactive.
5-Trifluoromethylbenzimidazole: Lacks the methyl and aldehyde groups, affecting its chemical properties.
2-Carbaldehydebenzimidazole: Lacks the methyl and trifluoromethyl groups, altering its reactivity.
Uniqueness
1-Methyl-5-(trifluoromethyl)benzimidazole-2-carbaldehyde is unique due to the combination of the trifluoromethyl group and the aldehyde functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-methyl-5-(trifluoromethyl)benzimidazole-2-carbaldehyde;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O.H2O/c1-15-8-3-2-6(10(11,12)13)4-7(8)14-9(15)5-16;/h2-5H,1H3;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQANRHLIVBZTJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1C=O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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